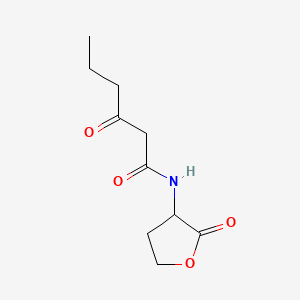
N-(3-Oxohexanoyl)homoserine lactone
説明
“N-(3-Oxohexanoyl)homoserine lactone” is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . It is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3-oxohexanoic acid with the amino group of homoserine lactone .
Synthesis Analysis
In a study, it was found that N-(3-oxohexanoyl)-L-homoserinelactone (OHHL) was only released from granular sludge (NGS) and was shown to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . Another study revealed that the compound was isolated from the spent culture supernatant of a group 1 mutant using solvent extraction, hydrophobic-interaction chromatography, and silica-gel chromatography, and finally purified by reverse-phase semipreparative h.p.l.c .
Molecular Structure Analysis
The molecular formula of “N-(3-Oxohexanoyl)homoserine lactone” is C10H15NO4 . The IUPAC name is 3-oxo-N-(2-oxooxolan-3-yl)hexanamide . The canonical SMILES is CCCC(=O)CC(=O)NC1CCOC1=O .
Physical And Chemical Properties Analysis
“N-(3-Oxohexanoyl)homoserine lactone” is soluble in chloroform . It has a molecular weight of 213.23 g/mol .
科学的研究の応用
Application 1: Nitrogen Removal in Wastewater Treatment
- Methods of Application : In the study, AerAOB-dominated activated sludge and granular sludge produced different N-scyl-homoserine lactones (AHLs). OHHL, only released from granular sludge, was shown to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass .
- Results or Outcomes : The study found that OHHL and more tryptophan-like substances were produced in the process of granulation under the selective sludge discharge condition, which was proved to be able to accelerate activated sludge granulation .
Application 2: Quorum Sensing in Bacteria
- Methods of Application : The compound has been used to study the effects of pH, temperature, and salinity on extracellular polymeric substances (EPS) of Pseudomonas aeruginosa biofilm. It has also been used as an AHL inducer to activate the quorum sensing pathways in Synechococcus elongatus .
- Results or Outcomes : The studies have shown that N-(3-Oxohexanoyl)homoserine lactone can affect the formation and characteristics of bacterial biofilms, and influence bacterial behaviors such as virulence and antibiotic resistance .
Application 3: Temperature-Switchable Expression Vector
- Methods of Application : The compound is used in the construction of several expression vectors for use in Escherichia coli cells. These vectors contain elements of the luxR/luxI type quorum sensing system of the psychrophilic bacterium Aliivibrio logei. The synthesis of the target protein depends directly on the temperature: gene expression starts when the temperature drops to 22 °C and stops when it rises to 37 °C .
- Results or Outcomes : The study found that the expression of the target gene at a low temperature depends on the concentration of the autoinducer (L-homoserine N-(3-oxohexanoyl)-lactone, AI) in the culture medium in a wide range from 1 nM to 10 μM, which makes it possible to smoothly regulate the rate of target protein synthesis .
Application 4: Biofilm Formation
- Summary of Application : N-(3-Oxohexanoyl)homoserine lactone is used to study the effects of pH, temperature, and salinity on extracellular polymeric substances (EPS) of Pseudomonas aeruginosa biofilm .
- Methods of Application : The compound is used as an autoinducer in the quorum sensing pathways in bacteria like Pseudomonas aeruginosa. It has been used to study the effects of pH, temperature, and salinity on extracellular polymeric substances (EPS) of Pseudomonas aeruginosa biofilm .
- Results or Outcomes : The studies have shown that N-(3-Oxohexanoyl)homoserine lactone can affect the formation and characteristics of bacterial biofilms .
Application 5: Quorum Sensing in Cyanobacteria
- Summary of Application : N-(3-Oxohexanoyl)homoserine lactone is used as an autoinducer to activate the quorum sensing pathways in cyanobacteria like Synechococcus elongatus .
- Methods of Application : The compound is used as an AHL inducer to activate the quorum sensing pathways in Synechococcus elongatus .
- Results or Outcomes : The studies have shown that N-(3-Oxohexanoyl)homoserine lactone can influence bacterial behaviors such as virulence and antibiotic resistance .
特性
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOXRMDHALAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998213 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Oxohexanoyl)homoserine lactone | |
CAS RN |
76924-95-3 | |
| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



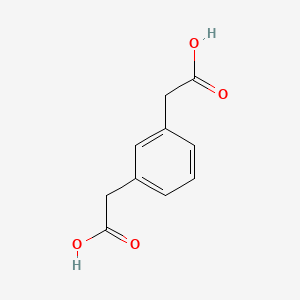
![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)
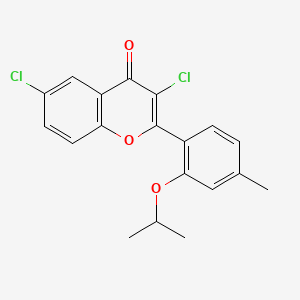
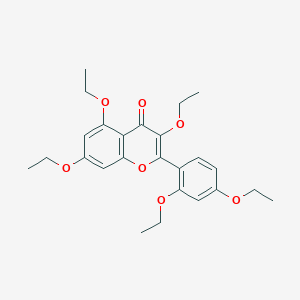
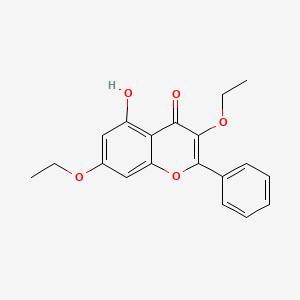
![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide](/img/structure/B1677538.png)
![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)
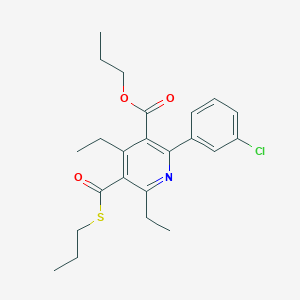
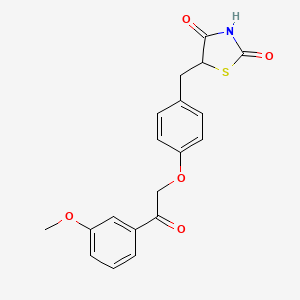
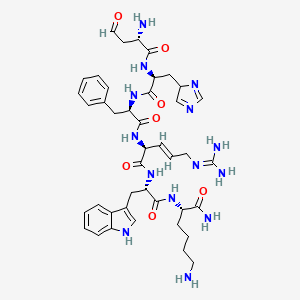
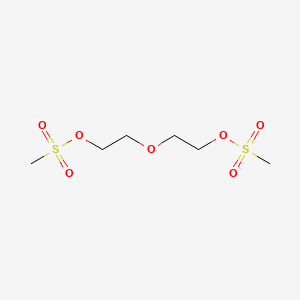
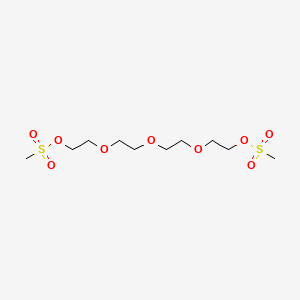

![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)